1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine
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Overview
Description
1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of the nitrogen atoms in the rings gives these compounds unique chemical and biological properties .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-amino-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of the nitrogen atoms in the rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[4,3-b]pyridines: Similar in structure but with variations in the substitution pattern, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,8H2,1H3 |
InChI Key |
XCAQZVNOTNPCPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2C=N1)N |
Origin of Product |
United States |
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